molecular formula C18H17N3O5S2 B2359677 4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921541-81-3

4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2359677
CAS No.: 921541-81-3
M. Wt: 419.47
InChI Key: QAMUIJQPBGYGFE-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a pyridazine ring, a benzenesulfonamide group, and a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The benzenesulfonamide group is a common feature in many pharmaceuticals, and the methoxy group could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might be susceptible to hydrolysis under certain conditions, and the pyridazine ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group might enhance its water solubility, while the methoxy group might increase its lipophilicity .

Scientific Research Applications

Photodynamic Therapy Applications

  • Research by Pişkin, Canpolat, and Öztürk (2020) highlights the use of new benzenesulfonamide derivative groups in zinc phthalocyanine. These derivatives demonstrate significant potential in photodynamic therapy, particularly for cancer treatment, owing to their high singlet oxygen quantum yield and good fluorescence properties. This suggests that compounds similar to 4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide may have potential applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibitors and Antitumor Potential

  • Gul, Tuğrak, Sakagami, Taslimi, Gulcin, and Supuran (2016) synthesized benzenesulfonamides showing potential as carbonic anhydrase inhibitors. Some derivatives exhibited notable cytotoxic activities, suggesting their possible use in anti-tumor studies. This indicates that similar compounds, like this compound, could have applications in cancer research (Gul et al., 2016).

Treatment of Idiopathic Pulmonary Fibrosis

  • Norman (2014) evaluated the use of phosphatidylinositol 3-kinase inhibitors structurally related to this compound for treating idiopathic pulmonary fibrosis. This highlights the potential role of similar compounds in respiratory diseases (Norman, 2014).

Synthesis and Characterization in Chemistry

  • Öncül, Öztürk, and Pişkin (2021) synthesized and characterized zinc(II) phthalocyanine with benzenesulfonamide derivatives, which have potential applications in photocatalytic processes. This research suggests that similar compounds may be significant in the field of materials chemistry (Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial Activity

  • Sarvaiya, Gulati, and Patel (2019) studied the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds containing a sulfonamide group. This research indicates the potential use of similar structures in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

In Vitro Biological Screening

  • El-Gaby, Hassan, Hussein, Ali, Elaasser, and Faraghally (2018) prepared benzenesulfonamides and evaluated their antimicrobial activity, highlighting the potential of such compounds in biological screening and drug discovery (El-Gaby et al., 2018).

Properties

IUPAC Name

4-methoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-26-15-7-9-16(10-8-15)28(24,25)21-14-5-3-13(4-6-14)17-11-12-18(20-19-17)27(2,22)23/h3-12,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMUIJQPBGYGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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